molecular formula C14H16ClN3O2S B5876282 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5876282
M. Wt: 325.8 g/mol
InChI Key: HAXLYHBHTICHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CGP 7930, is a compound that has been widely studied for its potential applications in scientific research. It is a selective antagonist of the GABAB receptor, which is a type of receptor found in the central nervous system that plays a role in regulating neurotransmitter release and neuronal excitability. In

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the function of the GABAB receptor, as it selectively blocks the receptor without affecting other GABA receptors. This has allowed researchers to investigate the role of the GABAB receptor in various physiological and pathological processes, including pain, anxiety, addiction, and epilepsy.

Mechanism of Action

The GABAB receptor is a G protein-coupled receptor that is activated by the neurotransmitter GABA. When activated, the receptor inhibits the release of neurotransmitters such as glutamate and dopamine, leading to a decrease in neuronal excitability. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 acts as a selective antagonist of the GABAB receptor, binding to the receptor and blocking its activation by GABA. This results in an increase in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can increase the release of neurotransmitters such as glutamate and dopamine, and can also enhance the activity of ion channels such as the NMDA receptor. In vivo studies have shown that it can produce analgesia, reduce anxiety-like behavior, and modulate the rewarding effects of drugs of abuse. It has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 is its selectivity for the GABAB receptor, which allows researchers to study the function of this receptor without affecting other GABA receptors. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments. It also has poor solubility in aqueous solutions, which can limit its use in some assays.

Future Directions

There are a number of future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930. One area of interest is the role of the GABAB receptor in pain and addiction, and how 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 can be used to modulate these processes. Another area of interest is the development of more potent and selective GABAB receptor antagonists, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930, and how these effects may vary depending on the experimental conditions.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is further reacted with sodium nitrite and hydrochloric acid to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with acetic anhydride to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 7930.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-4-12-17-18-14(21-12)16-11(19)7-20-10-5-8(2)13(15)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXLYHBHTICHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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